molecular formula C13H9BrCl2MgO B14886144 3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide

3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide

Cat. No.: B14886144
M. Wt: 356.3 g/mol
InChI Key: FIQOSJPENSJHOG-UHFFFAOYSA-M
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Description

3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various synthetic applications due to its reactivity and stability in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,4-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: THF

    Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Automated systems: For precise control of temperature and addition of reagents

    Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols

    Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds

    Coupling reactions: Forms biaryl compounds in the presence of transition metal catalysts

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Alkyl halides: Methyl iodide, ethyl bromide

    Catalysts: Palladium, nickel for coupling reactions

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds

    New carbon-carbon bonds: Formed from nucleophilic substitution and coupling reactions

Scientific Research Applications

3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Organic synthesis: Used to form complex organic molecules

    Pharmaceuticals: Synthesis of drug intermediates

    Material science: Preparation of polymers and advanced materials

    Biological research: Synthesis of bioactive compounds for studying biological pathways

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Morpholinylmethyl)phenylmagnesium bromide
  • 3-(4-Dimethylaminophenyl)phenylmagnesium bromide
  • 3-(2’,4’-Difluorobenzyloxy)phenylmagnesium bromide

Uniqueness

3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of compounds where the dichlorophenoxy moiety is desired.

Properties

Molecular Formula

C13H9BrCl2MgO

Molecular Weight

356.3 g/mol

IUPAC Name

magnesium;2,4-dichloro-1-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

FIQOSJPENSJHOG-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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